ethyl 4,5-diiodo-1H-imidazole-2-carboxylate

Description

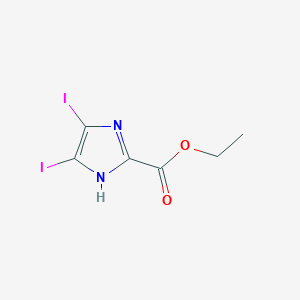

Ethyl 4,5-diiodo-1H-imidazole-2-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .

Properties

Molecular Formula |

C6H6I2N2O2 |

|---|---|

Molecular Weight |

391.93 g/mol |

IUPAC Name |

ethyl 4,5-diiodo-1H-imidazole-2-carboxylate |

InChI |

InChI=1S/C6H6I2N2O2/c1-2-12-6(11)5-9-3(7)4(8)10-5/h2H2,1H3,(H,9,10) |

InChI Key |

AIFPNVCGQBGTJL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=C(N1)I)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 4,5-diiodo-1H-imidazole-2-carboxylate typically involves the iodination of an imidazole precursor. One common method includes the reaction of ethyl imidazole-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-70°C to ensure complete iodination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 4,5-diiodo-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiourea.

Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.

Oxidation Reactions: Oxidation can lead to the formation of imidazole N-oxides using oxidizing agents like hydrogen peroxide.

Scientific Research Applications

Ethyl 4,5-diiodo-1H-imidazole-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the synthesis of materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of ethyl 4,5-diiodo-1H-imidazole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .

Comparison with Similar Compounds

Ethyl 4,5-diiodo-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives such as:

Ethyl 5-nitro-1H-imidazole-2-carboxylate: This compound has a nitro group instead of iodine, which affects its reactivity and applications.

Ethyl 4-methyl-5-imidazolecarboxylate: The presence of a methyl group instead of iodine results in different chemical properties and uses.

2-Benzyl-4,5-imidazoline: This compound has a benzyl group, which influences its biological activity and industrial applications.

This compound stands out due to the presence of iodine atoms, which impart unique reactivity and potential for diverse applications in various fields.

Biological Activity

However, I can provide some general information about the biological activities of related imidazole derivatives, which may be relevant:

Biological Activities of Imidazole Derivatives

Imidazole derivatives, including halogenated variants, have been shown to exhibit a wide range of biological activities:

Antimicrobial Properties

Many imidazole derivatives demonstrate effectiveness against bacteria and fungi. The presence of halogen atoms, such as chlorine or iodine, can enhance these antimicrobial properties.

Anticancer Activity

Some imidazole compounds have shown potential in cancer treatment. The specific mechanisms may vary, but often involve interaction with cellular targets or signaling pathways.

Anti-inflammatory Effects

Certain imidazole derivatives possess anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.

Enzyme Inhibition

Imidazole-based compounds can act as enzyme inhibitors, potentially affecting various biological processes.

While these activities are associated with imidazole derivatives in general, it's important to note that the specific biological activity of ethyl 4,5-diiodo-1H-imidazole-2-carboxylate would depend on its unique structure and properties. The presence of iodine atoms at the 4 and 5 positions, as well as the ethyl carboxylate group at position 2, would likely influence its interactions with biological targets.

To determine the precise biological activity of this compound, targeted research and experimental studies would be necessary. These studies would typically involve in vitro assays to assess its effects on various cellular processes, followed by in vivo experiments to evaluate its potential therapeutic applications.

It's worth noting that the biological activity of halogenated compounds can be significantly influenced by the nature and position of the halogen atoms. For instance, the review on halogenated antimicrobial agents mentions that the introduction of carbon-halogen bonds can affect various biological activities, including thermal and oxidative stabilities of enzymes, ligand binding abilities, and intracellular delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.